molecular formula C24H19N5 B11658763 N-[(4E)-1-benzyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]biphenyl-4-amine

N-[(4E)-1-benzyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]biphenyl-4-amine

Cat. No.: B11658763
M. Wt: 377.4 g/mol
InChI Key: HDMJGCTZRCOKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-N-{[1,1’-BIPHENYL]-4-YL}-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, along with benzyl and biphenyl groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-N-{[1,1’-BIPHENYL]-4-YL}-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of appropriate amines with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N-{[1,1’-BIPHENYL]-4-YL}-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-BENZYL-N-{[1,1’-BIPHENYL]-4-YL}-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 1-BENZYL-N-{[1,1’-BIPHENYL]-4-YL}-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-N-{[1,1’-BIPHENYL]-4-YL}-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific structural features, including the pyrazolo[3,4-d]pyrimidine core and the presence of both benzyl and biphenyl groups. These structural elements contribute to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C24H19N5

Molecular Weight

377.4 g/mol

IUPAC Name

1-benzyl-N-(4-phenylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H19N5/c1-3-7-18(8-4-1)16-29-24-22(15-27-29)23(25-17-26-24)28-21-13-11-20(12-14-21)19-9-5-2-6-10-19/h1-15,17H,16H2,(H,25,26,28)

InChI Key

HDMJGCTZRCOKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.